![molecular formula C23H16FN3 B2619421 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-32-5](/img/structure/B2619421.png)
6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring . Fluoroquinolones are a type of quinolines that have a fluorine atom incorporated into the structure, which often enhances their biological activity .
Synthesis Analysis
Quinolines can be synthesized through various methods, including the reaction of anilines with malonic acid equivalents . Fluoroquinolones can be synthesized by incorporating fluorine atoms at specific positions of the benzene ring .Molecular Structure Analysis
The molecular structure of quinolines is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They display different tautomeric forms between the carbonyl groups .Chemical Reactions Analysis
Quinolines can undergo various chemical reactions, including nucleophilic substitution of fluorine atom, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of quinolines and fluoroquinolones can vary widely depending on their specific structures and substituents .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds like this one are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .
Antibacterial Activity
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described . These derivatives were obtained with 55–92% yields in relatively short reaction times . One of the compounds showed antibacterial effect against Staphylococcus aureus .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to exhibit anticancer activities . This suggests that they could potentially be used in the development of new cancer treatments.
Anticholinesterase Activities
Indole derivatives have been found to possess anticholinesterase activities . This suggests that they could potentially be used in the treatment of conditions such as Alzheimer’s disease.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-fluoro-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-10-12-17(13-11-15)27-23-18-8-5-9-20(24)22(18)25-14-19(23)21(26-27)16-6-3-2-4-7-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJGCIPILYPUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(2-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2619338.png)
![4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine](/img/structure/B2619341.png)
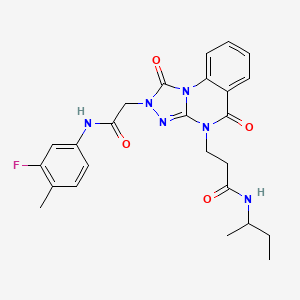
![2-[({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2619343.png)
![3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2619346.png)
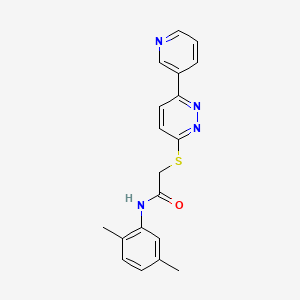
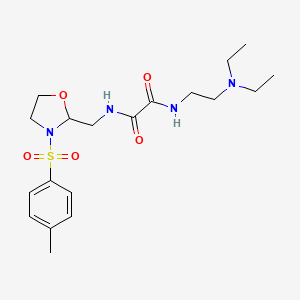
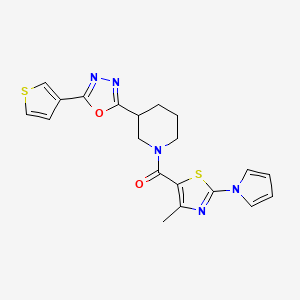

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2619357.png)


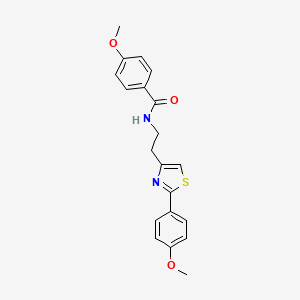
![3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2619361.png)